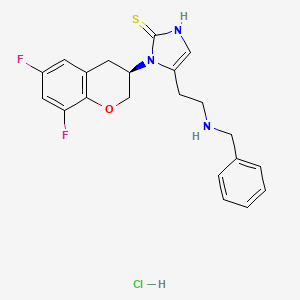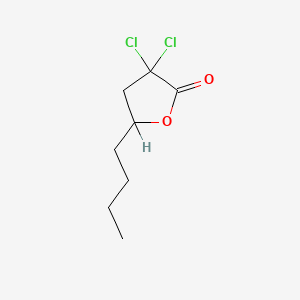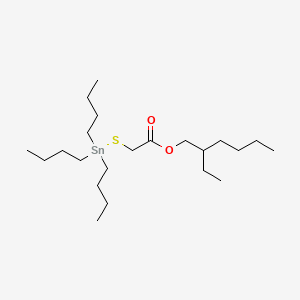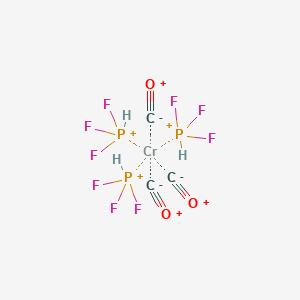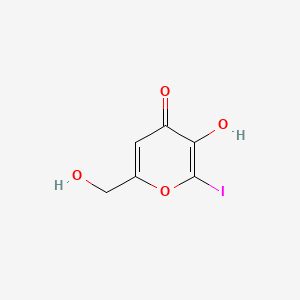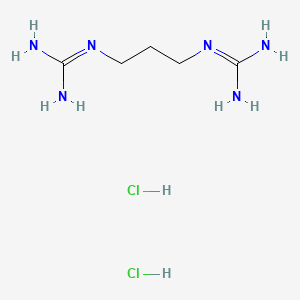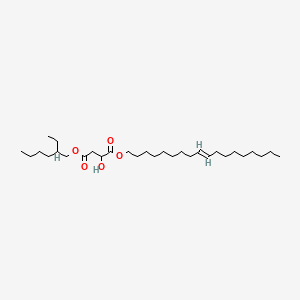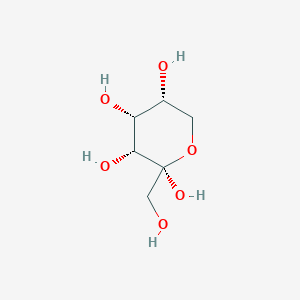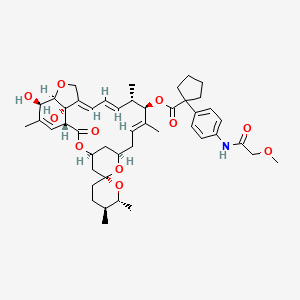
(2-(2-Isobutoxymethylethoxy)methylethoxy)propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(2-Isobutoxymethylethoxy)methylethoxy)propanol is a chemical compound with the molecular formula C13H28O4. It is characterized by its complex structure, which includes multiple ether linkages and a hydroxyl group. This compound is used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Isobutoxymethylethoxy)methylethoxy)propanol typically involves the reaction of isobutyl alcohol with ethylene oxide to form an intermediate, which is then further reacted with additional ethylene oxide units. The final step involves the introduction of a propanol group. The reaction conditions often include the use of catalysts such as potassium hydroxide and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and purity of the final product. The use of advanced distillation techniques helps in the separation and purification of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(2-Isobutoxymethylethoxy)methylethoxy)propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The ether linkages can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions include various alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2-(2-Isobutoxymethylethoxy)methylethoxy)propanol has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: The compound is used in the preparation of biological samples and as a medium for certain biochemical reactions.
Medicine: It is explored for its potential use in drug delivery systems due to its solubility properties.
Industry: The compound is used in the formulation of coatings, adhesives, and cleaning agents.
Mécanisme D'action
The mechanism of action of (2-(2-Isobutoxymethylethoxy)methylethoxy)propanol involves its interaction with various molecular targets. The hydroxyl group allows it to form hydrogen bonds, while the ether linkages provide flexibility and solubility in different solvents. These properties enable it to act as a solvent, reagent, or medium in various chemical and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-(2-Butoxymethylethoxy)methylethoxy)propanol
- (2-(2-Isopropoxymethylethoxy)methylethoxy)propanol
- (2-(2-Methoxymethylethoxy)methylethoxy)propanol
Uniqueness
(2-(2-Isobutoxymethylethoxy)methylethoxy)propanol is unique due to its specific combination of ether linkages and a hydroxyl group, which provides a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring both solubility and reactivity.
Propriétés
Numéro CAS |
73467-20-6 |
|---|---|
Formule moléculaire |
C13H28O4 |
Poids moléculaire |
248.36 g/mol |
Nom IUPAC |
3-[1-[3-(2-methylpropoxy)propoxy]propan-2-yloxy]propan-1-ol |
InChI |
InChI=1S/C13H28O4/c1-12(2)10-15-7-5-8-16-11-13(3)17-9-4-6-14/h12-14H,4-11H2,1-3H3 |
Clé InChI |
FHESORQXALNZLD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COCCCOCC(C)OCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


